Mechanistic Differentiation: Selective α7 nAChR Negative Allosteric Modulation vs. GABAA Potentiation
BNC210 is a selective negative allosteric modulator (NAM) of the α7 nAChR with no detectable activity at other critical cys-loop receptors, including the GABAA receptor, the primary target of benzodiazepines [1]. In a functional Ca++ flux assay, BNC210 showed no activity at concentrations up to 10 µM against a panel including α1β1δε, α3β4, α4β2 nAChRs, 5HT3a, and GABAA receptors . In contrast, benzodiazepines act as positive allosteric modulators (PAMs) at GABAA receptors, directly causing their sedative and dependence-producing effects [2]. This fundamental difference in mechanism and selectivity profile underpins BNC210's differentiated safety profile.
| Evidence Dimension | Receptor Activity Profile (Functional Assay) |
|---|---|
| Target Compound Data | No activity at α1β1δε, α3β4, α4β2 nAChRs, 5HT3a, and GABAA receptors (at 3 and 10 µM) |
| Comparator Or Baseline | Benzodiazepines (e.g., Lorazepam, Diazepam): Positive allosteric modulators at GABAA receptors [2] |
| Quantified Difference | BNC210 exhibits no detectable functional activity at GABAA receptors; Benzodiazepines are defined by their activity at GABAA receptors [2]. |
| Conditions | Ca++ flux fluorescence-based functional assay in recombinant cell lines |
Why This Matters
Procurement of BNC210 is essential for studies requiring anxiolytic activity without GABAergic-mediated sedation, addiction, or cognitive impairment.
- [1] BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents. S.M. O'Connor et al. Neuropharmacology. 2024 Jan 5:109836. PMID: 38185416. View Source
- [2] BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders. Elliot Hampsey et al. Expert Opin Investig Drugs. 2023 Apr;32(4):277-282. PMID: 36927202. View Source
